Cas no 1019507-20-0 (3-{(cyclopropylmethyl)aminomethyl}benzonitrile)

3-{(cyclopropylmethyl)aminomethyl}benzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 3-[[(cyclopropylmethyl)amino]methyl]-
- 3-{(cyclopropylmethyl)aminomethyl}benzonitrile
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- Inchi: 1S/C12H14N2/c13-7-11-2-1-3-12(6-11)9-14-8-10-4-5-10/h1-3,6,10,14H,4-5,8-9H2
- InChI Key: VZERHQXZTKUWGO-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=CC(CNCC2CC2)=C1
3-{(cyclopropylmethyl)aminomethyl}benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164656-0.1g |
3-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019507-20-0 | 0.1g |
$640.0 | 2023-05-25 | ||
Enamine | EN300-164656-0.05g |
3-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019507-20-0 | 0.05g |
$612.0 | 2023-05-25 | ||
Enamine | EN300-164656-5.0g |
3-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019507-20-0 | 5g |
$2110.0 | 2023-05-25 | ||
Enamine | EN300-164656-0.25g |
3-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019507-20-0 | 0.25g |
$670.0 | 2023-05-25 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01001827-5g |
3-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019507-20-0 | 95% | 5g |
¥7189.0 | 2023-02-27 | |
Enamine | EN300-164656-250mg |
3-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019507-20-0 | 250mg |
$447.0 | 2023-09-21 | ||
Enamine | EN300-164656-50mg |
3-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019507-20-0 | 50mg |
$407.0 | 2023-09-21 | ||
Enamine | EN300-164656-1000mg |
3-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019507-20-0 | 1000mg |
$485.0 | 2023-09-21 | ||
Enamine | EN300-164656-0.5g |
3-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019507-20-0 | 0.5g |
$699.0 | 2023-05-25 | ||
Enamine | EN300-164656-10.0g |
3-{[(cyclopropylmethyl)amino]methyl}benzonitrile |
1019507-20-0 | 10g |
$3131.0 | 2023-05-25 |
3-{(cyclopropylmethyl)aminomethyl}benzonitrile Related Literature
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on 3-{(cyclopropylmethyl)aminomethyl}benzonitrile
Research Brief on 3-{(cyclopropylmethyl)aminomethyl}benzonitrile (CAS: 1019507-20-0) in Chemical Biology and Pharmaceutical Applications
The compound 3-{(cyclopropylmethyl)aminomethyl}benzonitrile (CAS: 1019507-20-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery pipelines.
Recent studies have highlighted the role of 3-{(cyclopropylmethyl)aminomethyl}benzonitrile as a key intermediate in the synthesis of novel small-molecule inhibitors targeting protein-protein interactions (PPIs). Its structural motif, featuring a benzonitrile core with a cyclopropylmethylamine side chain, provides a versatile scaffold for medicinal chemistry optimization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing selective kinase inhibitors, particularly against the JAK-STAT signaling pathway, which is implicated in inflammatory diseases and cancer.
In terms of synthetic accessibility, 3-{(cyclopropylmethyl)aminomethyl}benzonitrile can be efficiently prepared via reductive amination of 3-formylbenzonitrile with cyclopropylmethylamine, followed by purification through column chromatography. The compound's stability under physiological conditions and favorable pharmacokinetic properties, as reported in recent preclinical studies, make it a promising candidate for further development. Notably, its logP value of 2.1 and moderate solubility in aqueous buffers suggest good membrane permeability, a critical factor for oral bioavailability.
Emerging research has also explored the compound's potential as a positron emission tomography (PET) tracer when labeled with fluorine-18. The benzonitrile moiety allows for straightforward radiolabeling, while the cyclopropylmethyl group contributes to metabolic stability. Preliminary in vivo studies in rodent models, published in ACS Chemical Neuroscience, showed promising brain uptake and target engagement for neurological targets, though further optimization is needed to improve specificity.
From a safety perspective, recent toxicological assessments indicate that 3-{(cyclopropylmethyl)aminomethyl}benzonitrile exhibits a favorable profile in acute toxicity studies, with no observed adverse effects at therapeutic doses. However, comprehensive chronic toxicity data are still lacking, and this remains an area of active investigation. The compound's potential for cytochrome P450 interactions appears minimal based on in vitro screening, suggesting a low risk for drug-drug interactions in clinical applications.
Looking forward, several pharmaceutical companies have included derivatives of 3-{(cyclopropylmethyl)aminomethyl}benzonitrile in their discovery pipelines, particularly for central nervous system disorders and oncology indications. The versatility of this scaffold allows for diverse structural modifications, enabling the exploration of multiple biological targets. Future research directions likely include further optimization of pharmacokinetic properties, expansion of structure-activity relationship studies, and investigation of combination therapies.
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